CDK7 Inhibitory Potency: Class-Level SAR Inference from the WO2020060112A1 Patent Series
While no biochemical IC50 value is publicly available for the exact compound 1706496-02-7, the WO2020060112A1 patent discloses CDK7 inhibitory data for closely related thiazole–acrylamide analogs. In this series, compounds bearing a 2-fluorophenyl group on the thiazole ring and an (E)-acrylamide tail consistently achieve sub-micromolar CDK7 inhibition, whereas the corresponding 2-methylphenyl or unsubstituted phenyl analogs show >10-fold weaker activity [1]. Compound 1706496-02-7 possesses both the 2-fluorophenyl and the (E)-pyridin-3-yl acrylamide features; class-level inference suggests it would retain CDK7 inhibitory potency comparable to the most active members of this series.
| Evidence Dimension | CDK7 biochemical inhibition |
|---|---|
| Target Compound Data | No public IC50 data available for the exact compound |
| Comparator Or Baseline | WO2020060112A1 patent examples: 2-fluorophenyl-thiazole-(E)-acrylamide analogs show IC50 < 100 nM against CDK7; 2-methylphenyl analogs show IC50 > 1000 nM |
| Quantified Difference | >10-fold potency advantage predicted for 2-fluorophenyl over 2-methylphenyl substitution (class-level inference) |
| Conditions | CDK7 biochemical kinase assay (ADP-Glo or similar); patent WO2020060112A1 |
Why This Matters
Procurement decisions for kinase inhibitor screening campaigns should prioritize the 2-fluorophenyl substitution pattern based on class-level SAR, as generic thiazole analogs lacking this feature are predicted to be substantially less potent.
- [1] WO2020060112A1 – Novel thiazole derivatives and pharmaceutically acceptable salts thereof. Table 1 and paragraphs [0034]–[0038] on CDK7 inhibitory activity. View Source
